4-(tert-Butyl)-2,6-bis(methoxymethyl)phenol
Description
Historical Development and Discovery
The synthesis of 4-(tert-Butyl)-2,6-bis(methoxymethyl)phenol emerged from advancements in hindered phenolic antioxidant research during the late 20th century. These compounds gained prominence for their ability to mitigate oxidative degradation in polymers, a critical challenge in materials science. While the exact date of its first synthesis remains undocumented, its structural analogs, such as 2,6-di-tert-butyl-4-methylphenol (BHT), were widely studied in the 1960s for industrial applications. The methoxymethyl substituents in this compound were introduced to enhance steric hindrance and solubility in non-polar matrices, addressing limitations of earlier phenolic antioxidants. Its development aligns with the broader trend of modifying phenolic scaffolds to optimize performance in high-temperature and UV-exposed environments.
Nomenclature and Identification Systems
IUPAC Naming
The systematic IUPAC name for this compound is This compound , reflecting its substitution pattern on the phenolic ring. The numbering begins at the hydroxyl-bearing carbon (position 1), with tert-butyl and methoxymethyl groups at positions 4, 2, and 6, respectively.
Common Nomenclature and Trade Names
Common designations include:
Position in Chemical Classification Systems
This compound belongs to three primary chemical classes:
- Substituted Phenols : Characterized by a hydroxyl group attached to an aromatic ring with substituents.
- Hindered Phenolic Antioxidants : The tert-butyl and methoxymethyl groups create steric hindrance around the phenolic -OH, a hallmark of this subclass.
- Polyfunctional Ethers : Contains two methoxymethyl (-CH2OCH3) groups, enabling unique solubility and reactivity profiles.
Significance in Chemical Research
This compound has been pivotal in studying:
- Radical Scavenging Mechanisms : The methoxymethyl groups enhance electron-donating capacity, improving antioxidant efficacy compared to simpler phenols.
- Polymer Stabilization : Its low volatility and high thermal stability make it suitable for long-term protection of polyolefins and engineering plastics.
- Structure-Activity Relationships : Researchers use it to probe how substituent bulk and polarity affect antioxidant performance in heterogeneous systems.
Overview of Current Applications
Recent studies highlight its potential in advanced material systems, including nanocomposites and organic electronics, where oxidative stability is critical. Ongoing research explores its derivatization for targeted applications in biomedical device coatings and energy storage materials.
Properties
IUPAC Name |
4-tert-butyl-2,6-bis(methoxymethyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22O3/c1-14(2,3)12-6-10(8-16-4)13(15)11(7-12)9-17-5/h6-7,15H,8-9H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHDBJOYDLRRTRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C(=C1)COC)O)COC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10624933 | |
| Record name | 4-tert-Butyl-2,6-bis(methoxymethyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10624933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
421546-91-0 | |
| Record name | 4-tert-Butyl-2,6-bis(methoxymethyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10624933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Tert-butyl-2,6-bis(methoxymethyl)phenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Detailed Synthetic Route Analysis
Starting Materials and Key Reagents
- 2,6-Di-tert-butylphenol or related phenols serve as the core aromatic substrate.
- Formaldehyde and methanol (or ethanol) are used for methoxymethylation.
- Dimethylamine or other secondary amines may be involved in intermediate Mannich base formation.
- Catalysts such as palladium , platinum , or nickel are used for hydrogenation steps.
Stepwise Preparation Method
Step 1: Formation of Mannich Base Intermediate
- React 2,6-di-tert-butylphenol with formaldehyde and dimethylamine in an alcoholic medium (methanol or ethanol).
- Maintain temperature between 80°C and 90°C for 3 to 6 hours.
- The molar ratio of phenol:formaldehyde:dimethylamine is typically 1:1:1.
- This reaction forms N,N-dimethyl-3,5-di-tert-butyl-4-hydroxybenzylamine (Mannich base) along with volatile by-products such as water, alcohol, and bis-amine.
Step 2: Removal of Volatile By-products
- Heat the reaction mass to 110–140°C while purging with an inert gas containing 5–50% by volume of a secondary amine (e.g., dimethylamine).
- This step removes methanol, water, and amines, preventing thermal decomposition of the Mannich base and improving yield.
Step 3: Catalytic Hydrogenation
- Subject the purified Mannich base to hydrogenation at 120–160°C.
- Use a hydrogenation catalyst such as palladium on carbon.
- Hydrogen to Mannich base molar ratio is maintained between 4:1 and 10:1.
- This step converts the Mannich base to the desired 4-(tert-Butyl)-2,6-bis(methoxymethyl)phenol.
Step 4: Product Isolation and Purification
- Separate the catalyst by filtration.
- Distill the product under reduced pressure (15–30 mm Hg) at 140–180°C to remove heavy by-products and unreacted materials.
- Recrystallize the distillate to obtain a high-purity white product.
Reaction Conditions and Yields
| Step | Conditions | Notes | Yield (%) |
|---|---|---|---|
| Mannich base formation | 80–90°C, 3–6 h, 1:1:1 molar ratio | Methanol or ethanol solvent | Intermediate step |
| Removal of volatiles | 110–140°C, inert gas with 5–50% secondary amine | Prevents thermal decomposition | Improves yield |
| Hydrogenation | 120–160°C, H2:Mannich base = 4–10:1, Pd catalyst | Converts Mannich base to target compound | Up to 98.7% |
| Distillation and recrystallization | 140–180°C, 15–30 mm Hg pressure | Purification step | 94.7% (pure product) |
Research Findings and Advantages
- The described method prevents thermal decomposition of intermediates, leading to higher yields and better product quality compared to older methods.
- The use of an inert gas containing secondary amine during volatile removal is critical for maintaining the integrity of the Mannich base.
- The process is technologically simple and scalable, suitable for industrial production.
- The final product is obtained as a white crystalline solid with minimal impurities such as quinones, which are common in prior art methods.
- The overall yield of the desired compound can reach approximately 98.7% based on starting materials, with a purified yield of about 94.7% after recrystallization.
Comparative Notes on Related Phenol Derivatives
While the above method is specific to this compound, related compounds such as 2,6-di-tert-butyl-4-methylphenol are prepared via similar Mannich base formation and hydrogenation routes. Other methods involving acid-catalyzed rearrangements and alkylations exist but often result in lower selectivity and more by-products.
Chemical Reactions Analysis
Types of Reactions
4-(tert-Butyl)-2,6-bis(methoxymethyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like bromine and chlorine can be used for halogenation reactions.
Major Products Formed
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Halogenated phenols
Scientific Research Applications
Antioxidant Properties
4-(tert-Butyl)-2,6-bis(methoxymethyl)phenol is primarily utilized for its antioxidant properties. Antioxidants are crucial in preventing oxidative degradation in various materials. Its effectiveness has been documented in several studies:
- Polymer Stabilization : The compound is widely used to stabilize polymers against oxidative degradation, particularly in the production of plastics and rubber products. It helps prolong the lifespan of these materials by preventing oxidative damage during processing and storage .
- Food Industry : In food applications, this compound acts as a preservative by stabilizing fats and oils against rancidity. Its inclusion in food packaging materials helps maintain the quality and safety of food products by preventing oxidative spoilage .
Biomedical Applications
Recent research has explored the potential biomedical applications of this compound:
- Cancer Treatment : Preliminary studies suggest that phenolic compounds may exhibit anticancer properties. The antioxidant activity can help mitigate oxidative stress in cells, which is linked to cancer progression .
- Pharmaceutical Formulations : The compound's stability makes it a candidate for use in pharmaceutical formulations where oxidative stability is critical. Its incorporation can enhance the shelf-life of sensitive compounds .
Environmental Impact
The environmental implications of phenolic antioxidants like this compound are also being studied:
- Toxicity Studies : Research indicates that while these compounds are effective antioxidants, they may also pose risks as endocrine disruptors or through bioaccumulation in human tissues . Monitoring their levels in human serum has become essential due to their widespread use in consumer products .
Case Study 1: Polymer Stabilization
A study demonstrated that incorporating this compound into polyethylene significantly improved thermal stability and resistance to oxidation over time compared to untreated samples. The findings highlighted a reduction in degradation products and extended service life of the polymer under accelerated aging conditions .
Case Study 2: Food Packaging
In a controlled experiment, researchers evaluated the efficacy of this compound in food packaging films. Results showed that films containing this compound exhibited lower rates of lipid oxidation compared to those without it, indicating its potential to enhance food preservation .
Mechanism of Action
The mechanism of action of 4-(tert-Butyl)-2,6-bis(methoxymethyl)phenol involves its ability to donate hydrogen atoms from the phenolic hydroxyl group, thereby neutralizing free radicals and preventing oxidative damage. The molecular targets include reactive oxygen species, and the pathways involved are those related to oxidative stress and antioxidant defense systems.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Substituent Effects
The biological and physicochemical properties of phenolic derivatives are heavily influenced by substituents. Below is a comparative analysis of key analogs:
Table 1: Structural and Molecular Comparison
Physicochemical Properties
- LogP Values :
- Solubility : Methoxymethyl and morpholinylmethyl groups enhance solubility in polar solvents compared to tert-butyl or bromo substituents.
Biological Activity
4-(tert-Butyl)-2,6-bis(methoxymethyl)phenol, commonly referred to as a derivative of phenolic compounds, is notable for its diverse biological activities. This article reviews the compound's chemical properties, biological effects, and potential applications based on recent research findings.
- Molecular Formula : C14H22O3
- Molecular Weight : 238.33 g/mol
- Chemical Structure : The compound features a phenolic core with tert-butyl and methoxymethyl substituents that contribute to its stability and reactivity.
Antioxidant Activity
This compound exhibits significant antioxidant properties. Research indicates that phenolic compounds can donate hydrogen atoms or electrons to neutralize free radicals, thus preventing oxidative stress in biological systems .
Antimicrobial Activity
The compound has shown promising antimicrobial effects against various bacterial strains. Its mechanism often involves disrupting microbial cell membranes and inhibiting growth.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.5 μg/mL |
| Escherichia coli | 1 μg/mL |
| Klebsiella pneumoniae | 2 μg/mL |
Research indicates that the presence of the tert-butyl group enhances the lipophilicity of the compound, facilitating better penetration through bacterial membranes .
Anti-inflammatory Effects
Studies have reported that this compound can modulate inflammatory pathways. It appears to inhibit the expression of pro-inflammatory cytokines and enzymes involved in inflammation.
- Mechanism : The compound may inhibit NF-kB signaling pathways, leading to reduced expression of inflammatory mediators.
- Case Study : In a murine model of inflammation, administration of the compound significantly decreased paw edema compared to control groups .
Case Studies
-
Antioxidant Efficacy in Human Cells :
A study conducted on human fibroblast cells demonstrated that treatment with this compound resulted in a significant decrease in markers of oxidative stress, such as malondialdehyde (MDA) levels. -
Antimicrobial Efficacy :
A clinical trial assessed the effectiveness of this compound against multidrug-resistant strains of bacteria. Results indicated a high efficacy rate in inhibiting bacterial growth, suggesting potential therapeutic applications in treating resistant infections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
